

Application Note: Quantification of Verrucarol in Grain using HPLC-MS/MS

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Compound of Interest

Compound Name: Verrucarol

Cat. No.: B1203745

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Introduction

Verrucarol (VER) is a type D trichothecene mycotoxin produced by various fungi, including species of *Myrothecium* and *Stachybotrys*.^[1] These fungi can contaminate a variety of cereal grains, posing a potential risk to human and animal health upon consumption.^{[2][3]}

Trichothecenes are known to have a range of toxic effects, including interfering with protein and nucleic acid synthesis.^[3] Due to its toxicity, sensitive and reliable methods for the quantification of **Verrucarol** in grain are essential for food safety and research purposes.

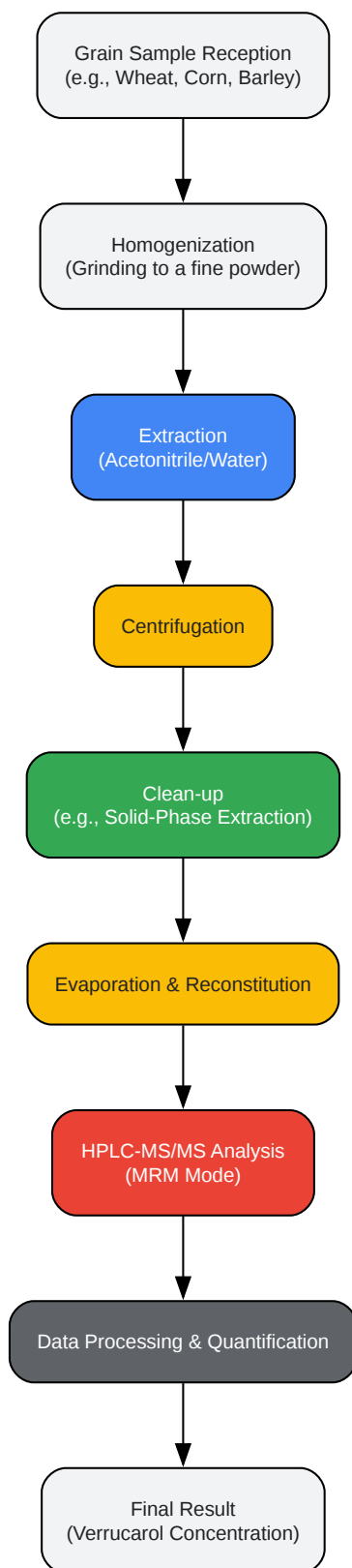
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of **Verrucarol** in grain matrices. The method utilizes a straightforward sample extraction and clean-up procedure, followed by selective detection using Multiple Reaction Monitoring (MRM) mode.

Principle

The method involves the extraction of **Verrucarol** from a homogenized grain sample using an organic solvent mixture. The extract is then subjected to a clean-up step to remove matrix interferences. The purified extract is analyzed by HPLC-MS/MS. **Verrucarol** is separated from other matrix components on a C18 reversed-phase column and subsequently detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) and MRM mode.

Quantification is achieved by comparing the peak area of **Verrucarol** in the sample to that of a calibration curve prepared with known concentrations of a **Verrucarol** standard.

Experimental Workflow



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Figure 1. Experimental workflow for **Verrucarol** quantification.

Apparatus and Reagents

- Apparatus:
 - High-performance liquid chromatography (HPLC) system
 - Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
 - Analytical balance
 - Grinder or blender for sample homogenization
 - Centrifuge
 - Solid-phase extraction (SPE) manifold and cartridges (e.g., C18)
 - Nitrogen evaporator
 - Vortex mixer
 - Syringe filters (0.22 µm)
- Reagents:
 - **Verrucarol** analytical standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade)
 - Formic acid (LC-MS grade)
 - Ammonium acetate (LC-MS grade)
 - SPE cartridges (C18, 500 mg, 6 mL or similar)

Experimental Protocols

Sample Preparation

- Homogenization: Grind a representative portion of the grain sample (e.g., 50 g) to a fine, homogeneous powder.
- Extraction:
 - Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 20 mL of acetonitrile/water (84:16, v/v).
 - Vortex vigorously for 1 minute.
 - Shake on a mechanical shaker for 60 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.
- Clean-up (Solid-Phase Extraction):
 - Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
 - Load 5 mL of the supernatant from the extraction step onto the SPE cartridge.
 - Wash the cartridge with 5 mL of water/acetonitrile (90:10, v/v) to remove polar interferences.
 - Elute the **Verrucarol** with 5 mL of acetonitrile.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
 - Vortex for 30 seconds to dissolve the residue.
 - Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Conditions

- HPLC System:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μ L
 - Column Temperature: 40°C
 - Gradient Program:

Time (min)	%A	%B
0.0	90	10
1.0	90	10
8.0	10	90
10.0	10	90
10.1	90	10

| 12.0 | 90 | 10 |

- MS/MS System:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C

- Desolvation Temperature: 350°C
- Gas Flow Rates: Optimized for the specific instrument
- MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Verrucarol	267.16	249.15	100	15*

| **Verrucarol** | 267.16 | 231.14 | 100 | 20* |

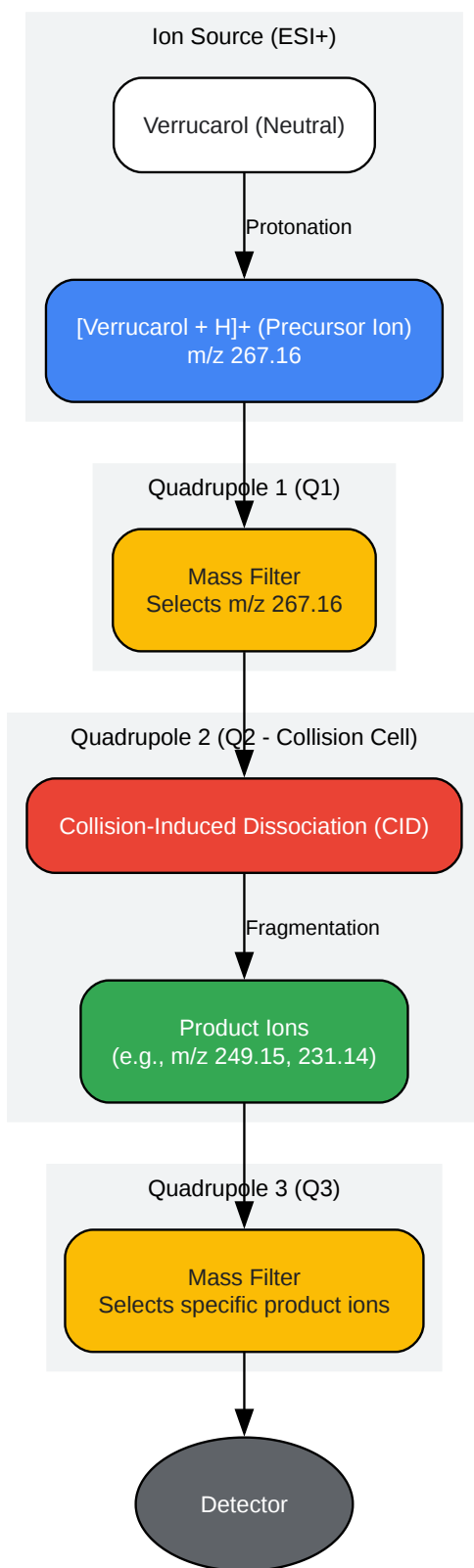
*Collision energies are starting points and should be optimized for the specific instrument being used.

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC-MS/MS method for **Verrucarol** quantification in grain. These values are indicative and may vary depending on the specific matrix and instrumentation.

Parameter	Wheat	Corn	Barley
Linear Range (ng/mL)	1 - 100	1 - 100	1 - 100
Correlation Coefficient (r ²)	>0.99	>0.99	>0.99
LOD (µg/kg)	0.5	0.8	0.6
LOQ (µg/kg)	1.5	2.5	2.0
Recovery (%)	85 - 105	80 - 100	82 - 102
Precision (RSD%)	<15	<15	<15

Signaling Pathway/Logical Relationship Diagram



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Figure 2. Logical diagram of the MRM process for **Verrucarol** detection.

Regulatory Status

Currently, there are no specific maximum levels or guidance values established by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Commission for **Verrucarol** in grain for human consumption or animal feed.[4][5][6] Regulatory limits for mycotoxins are often focused on those that are more commonly found or have more extensive toxicity data, such as deoxynivalenol (DON), aflatoxins, fumonisins, and T-2/HT-2 toxins.[4] However, the presence of any mycotoxin, including **Verrucarol**, in food and feed is undesirable, and levels should be kept as low as reasonably achievable.

Conclusion

The HPLC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of **Verrucarol** in various grain matrices. The detailed protocol for sample preparation and instrumental analysis, along with the provided quantitative data, offers a solid foundation for laboratories involved in mycotoxin analysis for food safety, quality control, and research applications. The high specificity of the MRM detection ensures accurate quantification even at low levels, which is crucial for assessing potential risks associated with this mycotoxin.

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